1-(2,4-Dibromophenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride
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Description
1-(2,4-Dibromophenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride, also known as DRD2 antagonist, is a chemical compound that has been widely used in scientific research. It is a potent and selective antagonist of the dopamine D2 receptor, which plays a crucial role in various physiological and pathological processes.
Scientific Research Applications
Synthesis and Biological Properties
Synthesis and Receptor Antagonistic Activity : Analogous compounds, such as those with a phenylpiperazine moiety, have been synthesized for their potential α_1 receptor antagonistic activity. These compounds show promise in the design of receptor antagonists, indicating a methodology that could be applicable to the synthesis and evaluation of "1-(2,4-Dibromophenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride" for similar purposes (J. Hon, 2013).
Antimicrobial and Antiradical Activity : Research into structurally related compounds has shown potential antimycobacterial activity against pathogenic strains, such as Mycobacterium kansasii and Mycobacterium avium, suggesting that "1-(2,4-Dibromophenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride" might also possess similar bioactive properties if synthesized and tested in a similar context (K. Waisser et al., 2007).
Anticonvulsant and Antidepressant Properties : Derivatives of phenylpiperazine have been investigated for their potential as anticonvulsant and antidepressant agents, indicating that compounds with a phenylpiperazine core may have multifaceted applications in neuromedical research. This suggests that "1-(2,4-Dibromophenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride" could be explored for similar pharmacological activities (K. Kamiński et al., 2015).
Chemical Design and Pharmacophore Studies
- Pharmacophore Models and Drug Design : The design of compounds with arylpiperazine moieties, based on pharmacophore models, highlights the importance of structural design in enhancing the affinity and selectivity towards specific receptors, such as 5-HT1A serotonin receptors. This approach could be valuable in guiding the synthesis and evaluation of "1-(2,4-Dibromophenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride" for targeted biological activities (J. Handzlik et al., 2011).
properties
IUPAC Name |
1-(2,4-dibromophenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22Br2N2O2.2ClH/c20-15-6-7-19(18(21)12-15)25-14-17(24)13-22-8-10-23(11-9-22)16-4-2-1-3-5-16;;/h1-7,12,17,24H,8-11,13-14H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYUOLUQMYCZAMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(COC2=C(C=C(C=C2)Br)Br)O)C3=CC=CC=C3.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24Br2Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dibromophenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride |
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